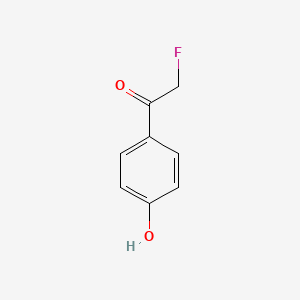

2-Fluoro-1-(4-hydroxyphenyl)ethanone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

295779-85-0 |

|---|---|

Formule moléculaire |

C8H7FO2 |

Poids moléculaire |

154.14 g/mol |

Nom IUPAC |

2-fluoro-1-(4-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H7FO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 |

Clé InChI |

GWZZQBNFCRWWLE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)CF)O |

Origine du produit |

United States |

2-Fluoro-1-(4-hydroxyphenyl)ethanone: Photochemical Properties and Applications as a Caged Fluoride

Executive Summary & Chemical Identity

In the realm of photoremovable protecting groups (PPGs), the precise spatiotemporal control of ion release is a critical capability for both biophysical assays and advanced material etching. As a Senior Application Scientist, I frequently evaluate PPGs based on their self-validating properties: aqueous solubility, quantum efficiency, and the optical transparency of their photoproducts.

2-Fluoro-1-(4-hydroxyphenyl)ethanone (commonly referred to as 4-hydroxyphenacyl fluoride or pHP-F ) represents a paradigm shift in caged fluorides[1].

Structural Clarification & CAS Designation

A common pitfall in commercial procurement is the conflation of this molecule with its positional isomer.

-

Target Molecule: 2-Fluoro-1-(4-hydroxyphenyl)ethanone. Here, the fluorine atom is bound to the α -carbon of the ethanone chain (an α -fluoroketone). This specific structural geometry is the absolute prerequisite for its photolability. Because it is highly specialized for photochemistry, it is typically synthesized in-house or sourced as a custom research tool rather than through bulk commercial catalogs[2].

-

Positional Isomer (Do Not Confuse): 2'-Fluoro-4'-hydroxyacetophenone (CAS: 98619-07-9)[3]. In this isomer, the fluorine is on the phenyl ring, rendering it completely inert to the photo-Favorskii rearrangement required for fluoride release.

Photochemical Properties & Mechanistic Causality

The utility of 2-Fluoro-1-(4-hydroxyphenyl)ethanone is grounded in its ability to undergo a rapid photo-Favorskii rearrangement upon UV irradiation[1].

Ultrafast Photodynamics

When irradiated at 300–350 nm, the pHP-F molecule is excited to its singlet state ( S1 ) [1][2]. Ultrafast pump-probe spectroscopy reveals that this S1 state has a remarkably short lifetime of ~2.5 ps before undergoing intersystem crossing (ISC) to a reactive triplet state ( T1 ) with an absorption maximum at 405 nm[2],[4]. From the T1 state, heterolytic cleavage of the C-F bond occurs, releasing the fluoride ion ( F− ) and forming a transient spirodienedione intermediate[1].

The Causality of pH and Two-Photon Activation

-

pH Dependency: At neutral pH, the para-hydroxyl group is protonated. However, shifting to a mildly basic pH (e.g., pH 8.5–9.0) deprotonates the phenol, causing a bathochromic shift in the absorption maximum from ~285 nm to ~330–340 nm[5],[6]. Causality: This shift allows researchers to trigger uncaging using longer wavelengths, avoiding phototoxicity to biological aromatic residues (which absorb near 280 nm)[6].

-

Deep Tissue Penetration: For in vivo drug development, UV light is highly scattering. pHP-F overcomes this via nonresonant two-photon activation using a pulsed visible laser at 550 nm, achieving a robust cross-section of >10 GM[2][7],[8].

Mechanistic Pathway Visualization

Fig 1. Photochemical pathway of 4-hydroxyphenacyl fluoride undergoing a photo-Favorskii rearrangement.

Quantitative Photophysical Data

To facilitate experimental design, the core photophysical metrics of 2-Fluoro-1-(4-hydroxyphenyl)ethanone are summarized below. The high quantum yield ( Φ≈0.84 ) ensures that minimal photon flux is required to achieve complete uncaging, preserving sample integrity[2],[1].

| Property | Value | Experimental Condition / Causality |

| Absorption Maximum ( λmax ) | ~285 nm (Protonated) ~330 nm (Deprotonated) | Aqueous buffer (pH 6.8 vs pH 9.0). Deprotonation shifts absorption bathochromically[5]. |

| Quantum Yield ( Φ ) | ~0.80 – 0.84 | UV Irradiation (300-350 nm). Highly efficient release[2],[1]. |

| Singlet State ( S1 ) Lifetime | ~2.5 ps | Ultrafast transient absorption. Rapid ISC prevents fluorescence energy loss[2]. |

| Triplet State ( T1 ) λmax | 405 nm | Pump-probe spectroscopy[2]. |

| Two-Photon Cross Section | >10 GM | 550 nm pulsed visible laser. Enables deep-tissue spatial control[7]. |

Experimental Workflows

The following protocols are designed as self-validating systems. By monitoring the optical transparency of the photoproduct, researchers can verify the completion of the reaction in real-time without secondary assays.

Protocol A: UV-Induced Fluoride Uncaging in Aqueous Media

This workflow is utilized to generate localized bursts of fluoride ions for biophysical probing or enzymatic inhibition studies.

-

Solution Preparation: Dissolve 2-Fluoro-1-(4-hydroxyphenyl)ethanone in a minimal volume of HPLC-grade acetonitrile (to aid initial dissolution).

-

Buffer Dilution: Dilute the stock into a 100 mM HEPES buffer adjusted to pH 8.0 to achieve a final working concentration of 1 mM.

-

Expert Insight: Operating at pH 8.0 partially deprotonates the pHP chromophore. This causality shifts the absorption window toward 330 nm, allowing the use of less energetic, bio-friendly light sources[6].

-

-

Irradiation: Place the sample in a quartz cuvette. Irradiate using a 343 nm femtosecond laser pulse or a standard 313 nm UV LED[6],[9].

-

Real-Time Monitoring: Track the reaction via UV-Vis spectroscopy. The successful release of F− is stoichiometrically coupled to the disappearance of the pHP absorption peak and the appearance of the UV-transparent photoproduct, 4-hydroxyphenylacetic acid[1].

Protocol B: Spatially Controlled Silicon Etching (AFM Monitored)

Released fluoride can be utilized for the precise nano-etching of vitreous silicon dioxide ( SiO2 ) surfaces[1],[10].

-

Substrate Preparation: Clean a vitreous SiO2 substrate using a standard piranha solution ( H2SO4 / H2O2 ). Rinse exhaustively with Milli-Q water and dry under a stream of N2 .

-

Reagent Application: Deposit a 10 mM aqueous solution of pHP-F onto the SiO2 surface.

-

Localized Activation: Utilize a focused UV laser coupled to an Atomic Force Microscope (AFM) cantilever. Irradiate specific micro-regions of the substrate.

-

Expert Insight: The localized release of F− ions initiates a substitution reaction with surface SiOH groups, forming SiF. This is the rate-determining step for SiO2 dissolution[10]. Because the photoproduct is transparent, it does not cause an inner-filter effect that would otherwise stall the etching process[1].

-

-

Topographical Analysis: Switch the AFM to tapping mode to measure the resulting etch depth in real-time, validating the spatial resolution of the fluoride release[2],[1].

References

-

[1] Slanina, T., Šebej, P., Heckel, A., Givens, R. S., & Klán, P. "Caged Fluoride: Photochemistry and Applications of 4-Hydroxyphenacyl Fluoride." Organic Letters, 2015. URL:[Link]

-

[2] "Two-Photon Activation of p-Hydroxyphenacyl Phototriggers: Toward Spatially Controlled Release of Diethyl Phosphate and ATP." The Journal of Physical Chemistry B, 2016. URL:[Link]

-

[3] "pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction." RSC Publishing, 2025. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. 2'-Fluoro-4'-hydroxyacetophenone | 98619-07-9 | TCI AMERICA [tcichemicals.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. pH-dependent ultrafast photodynamics of p -hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01049G [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A ‘photorelease, catch and photorelease’ strategy for bioconjugation utilizing a p -hydroxyphenacyl group - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07496K [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of 2-Fluoro-1-(4-hydroxyphenyl)ethanone via the Fries Rearrangement: A Mechanistic and Methodological Guide

Executive Summary

Fluorinated aromatic ketones are critical building blocks in medicinal chemistry, offering enhanced metabolic stability, increased lipophilicity, and unique protein-ligand interactions. The synthesis of 2-fluoro-1-(4-hydroxyphenyl)ethanone (commonly referred to as p-hydroxy- α -fluoroacetophenone) relies heavily on the Fries rearrangement of the precursor ester, phenyl fluoroacetate.

This whitepaper provides an in-depth technical roadmap for researchers to execute this transformation with high regioselectivity. By detailing the mechanistic causality, thermodynamic controls, and self-validating experimental protocols, this guide ensures a robust and reproducible synthetic workflow.

Mechanistic Causality: The Fries Rearrangement

The Fries rearrangement is a classic organic transformation that converts phenolic esters into hydroxyaryl ketones via Lewis acid catalysis[1]. For the synthesis of 2-fluoro-1-(4-hydroxyphenyl)ethanone, the starting material undergoes a highly orchestrated electrophilic aromatic substitution (EAS).

-

Lewis Acid Coordination: Anhydrous aluminum chloride (AlCl 3 ) coordinates to the carbonyl oxygen of phenyl fluoroacetate, polarizing the acyl-oxygen bond.

-

Acylium Ion Generation: The complex dissociates into a highly reactive fluoroacylium ion ([FCH 2 C=O] + ) and a dichloroaluminum phenoxide intermediate. The highly electronegative α -fluorine atom inductively destabilizes the acylium ion, making it an exceptionally potent electrophile compared to a standard acetylium ion.

-

Electrophilic Attack: The phenoxy-aluminum complex strongly directs the incoming fluoroacylium ion to the ortho and para positions on the aromatic ring.

-

Regioselectivity (Kinetic vs. Thermodynamic Control): The regiochemical outcome is strictly dictated by temperature[1]. At low temperatures (< 60 °C), the reaction is under kinetic control , favoring the para-isomer (2-fluoro-1-(4-hydroxyphenyl)ethanone) due to lower steric hindrance[2]. At elevated temperatures (> 160 °C), the reaction shifts to thermodynamic control , favoring the ortho-isomer, which is stabilized by intramolecular hydrogen bonding between the newly formed hydroxyl group and the carbonyl oxygen[1].

Mechanistic pathway of the Fries rearrangement yielding the target para-isomer.

Catalyst Selection and Reaction Optimization

While AlCl 3 remains the industrial standard due to its high conversion rates, modern synthetic efforts have explored heterogeneous catalysts to minimize toxic waste and simplify workup[3]. The table below summarizes the comparative efficacy of various catalytic systems for the Fries rearrangement of phenyl acetate derivatives.

| Catalyst System | Solvent / State | Temperature (°C) | Para:Ortho Ratio | Conversion (%) |

| AlCl 3 (Homogeneous) [2] | Nitrobenzene or DCE | 40–50 | High (>4:1) | >90% |

| AlCl 3 (Mechanochemical) [4] | Solvent-free (NaCl bulk) | 50 | 2.7:1 | >90% |

| Zeolite (H-ZSM-5) [3] | Solvent-free | 150 | Low (Favors Ortho) | <50% |

| Methanesulfonic Acid [3] | Solvent-free | 120 | 1:2 | ~80% |

Data indicates that for the specific synthesis of the para-isomer, low-temperature homogeneous AlCl 3 catalysis remains the most reliable method.

Validated Experimental Protocol

To achieve high yields of the para-substituted kinetic product, the following self-validating protocol utilizes strict temperature control and a homogeneous AlCl 3 system[2].

Reagents Required:

-

Phenyl fluoroacetate (1.0 equiv, 10 mmol, 1.54 g)

-

Anhydrous Aluminum Chloride (AlCl 3 ) (1.5 equiv, 15 mmol, 2.00 g)

-

1,2-Dichloroethane (DCE) or Nitrobenzene (20 mL, anhydrous)

-

1M HCl (aqueous) and Brine

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon balloon. Add 20 mL of anhydrous DCE and 1.54 g of phenyl fluoroacetate.

-

Catalyst Activation: Cool the solution to 0 °C using an ice-water bath. Slowly add 2.00 g of anhydrous AlCl 3 in small portions over 15 minutes.

-

Causality: Slow addition prevents localized exothermic spikes that could prematurely drive the reaction toward the thermodynamic ortho-product.

-

Self-Validation: The solution will transition from colorless to a deep yellow/orange complex, indicating successful Lewis acid coordination.

-

-

Kinetic Heating: Remove the ice bath and gently warm the reaction to 45 °C. Stir for 4–6 hours.

-

Causality: Maintaining the temperature strictly below 60 °C ensures the para-attack pathway dominates[1].

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1); the starting material spot (R f ~0.7) should disappear, replaced by a highly polar spot (R f ~0.3).

-

-

Quenching: Cool the reaction to 0 °C and carefully pour it into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl.

-

Causality: The acidic aqueous quench hydrolyzes the aluminum-phenoxide complex, liberating the free phenol and destroying unreacted AlCl 3 .

-

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes). The ortho-isomer elutes first due to intramolecular H-bonding reducing its interaction with the silica, followed by the target para-isomer.

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization

To confirm the integrity and regiochemistry of the synthesized 2-fluoro-1-(4-hydroxyphenyl)ethanone, the following spectral benchmarks should be verified:

-

1 H NMR (400 MHz, CDCl 3 ): δ 7.90 (d, J = 8.8 Hz, 2H, Ar-H ortho to carbonyl), 6.92 (d, J = 8.8 Hz, 2H, Ar-H meta to carbonyl), 5.45 (d, 2JH−F = 47.0 Hz, 2H, -CH 2 F), 6.10 (s, 1H, -OH). Note: The large 47 Hz coupling constant is diagnostic for the germinal proton-fluorine interaction.

-

19 F NMR (376 MHz, CDCl 3 ): δ -228.5 (t, 2JF−H = 47.0 Hz, 1F, -CH 2 F).

-

IR (ATR): 3350 cm −1 (broad, O-H stretch), 1685 cm −1 (strong, C=O stretch), 1050 cm −1 (C-F stretch).

Sources

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Fluorinated Hydroxyphenyl Ethanones

Abstract

Fluorinated hydroxyphenyl ethanones are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of numerous pharmaceutical agents.[1] This guide provides a comprehensive technical overview of the Friedel-Crafts acylation as a primary method for their synthesis. We will delve into the mechanistic intricacies of this classic electrophilic aromatic substitution reaction, with a specific focus on the challenges and strategic considerations introduced by the presence of both hydroxyl and fluorine substituents on the aromatic ring. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to enable the successful and optimized synthesis of these valuable compounds.

Introduction: The Significance of Fluorinated Hydroxyphenyl Ethanones

The incorporation of fluorine into drug candidates can profoundly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[2] Hydroxyphenyl ethanones, in turn, are versatile building blocks for a wide array of bioactive molecules. The combination of these features in fluorinated hydroxyphenyl ethanones makes them highly sought-after intermediates in drug discovery and development. For instance, 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, also known as 2-acetyl-4-fluorophenol, is a crucial intermediate for various β-receptor blockers.[1] The efficient and regioselective synthesis of these compounds is therefore a topic of significant interest.

The Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[3][4] This electrophilic aromatic substitution (EAS) reaction typically involves an acyl halide or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6]

The generally accepted mechanism proceeds through the following key steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl halide, facilitating the cleavage of the carbon-halogen bond to form a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺).[5][7] This species serves as the potent electrophile in the reaction.

-

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3][7]

-

Deprotonation and Aromatization: A weak base, often the halide complex of the Lewis acid (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the newly introduced acyl group. This restores the aromaticity of the ring and yields the final aryl ketone product.[3] The Lewis acid catalyst is also regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product ketone can form a stable complex with the catalyst.[8]

Caption: The three key stages of the Friedel-Crafts acylation mechanism.

Navigating the Challenges: Synthesis of Fluorinated Hydroxyphenyl Ethanones

The direct Friedel-Crafts acylation of fluorophenols presents a unique set of challenges stemming from the electronic properties of both the hydroxyl (-OH) and fluorine (-F) substituents.

-

The Dichotomy of the Hydroxyl Group: The -OH group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. However, the lone pairs on the oxygen can also coordinate with the Lewis acid catalyst, effectively deactivating the ring and potentially leading to O-acylation (ester formation) as a competing reaction.[9] In many cases, an excess of the Lewis acid is required to overcome this complexation.

-

The Influence of the Fluorine Atom: Fluorine is an electronegative atom and thus deactivates the aromatic ring towards electrophilic attack through an inductive effect. However, like other halogens, it is an ortho, para-director due to the participation of its lone pairs in resonance. The deactivating nature of fluorine can necessitate harsher reaction conditions.[10]

-

Regioselectivity: The interplay between the directing effects of the -OH and -F groups governs the regiochemical outcome of the acylation. The incoming acyl group will preferentially add to the positions most activated by the combined electronic effects and least sterically hindered. For example, in the acylation of 4-fluorophenol, the primary product is typically 1-(5-fluoro-2-hydroxyphenyl)ethanone (2-acetyl-4-fluorophenol), with the acylation occurring ortho to the strongly activating hydroxyl group and meta to the deactivating fluorine atom.

Strategic Approaches and Methodologies

Two primary strategies are employed for the synthesis of fluorinated hydroxyphenyl ethanones using the principles of Friedel-Crafts acylation: direct acylation and the Fries rearrangement.

Direct Friedel-Crafts Acylation of Fluorophenols

This approach involves the direct reaction of a fluorophenol with an acylating agent in the presence of a Lewis acid.

Causality Behind Experimental Choices:

-

Catalyst Selection: Strong Lewis acids like AlCl₃ are typically required to overcome the deactivating effect of the fluorine atom and the complexation with the hydroxyl group.[5] However, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can sometimes be employed, potentially offering better selectivity and milder reaction conditions.[6]

-

Solvent: The choice of solvent can influence the ratio of ortho to para isomers. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para isomer.[11] Common solvents include dichloromethane, dichloroethane, and nitrobenzene.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction between the Lewis acid and the acylating agent, and then allowed to warm to room temperature or heated to drive the reaction to completion.[12][13]

The Fries Rearrangement: An Indirect Acylation Pathway

An alternative and often more effective method is the Fries rearrangement.[11] This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid.[14] This two-step approach circumvents the issue of competing O-acylation during the Friedel-Crafts reaction.

-

O-Acylation (Esterification): The fluorophenol is first acylated on the hydroxyl group to form the corresponding fluorophenyl ester. This is a standard esterification reaction and does not typically require a Lewis acid.

-

Intramolecular Rearrangement: The isolated phenolic ester is then treated with a Lewis acid (often AlCl₃) to induce the migration of the acyl group from the oxygen to the ortho and/or para positions on the aromatic ring.[11][15]

Controlling Regioselectivity in the Fries Rearrangement: The ratio of ortho and para isomers in the Fries rearrangement is highly dependent on the reaction conditions:

-

Temperature: Low temperatures generally favor the formation of the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control).[11]

-

Solvent: As with direct acylation, solvent polarity can influence the isomer ratio.[11]

Caption: General workflow for the Fries rearrangement.

Experimental Protocols

The following protocols are illustrative examples and may require optimization for specific substrates and scales.

Protocol: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement of 4-Fluorophenyl Acetate

This protocol is adapted from established procedures for the synthesis of hydroxyacetophenones.[16]

Step 1: Synthesis of 4-Fluorophenyl Acetate (O-Acylation)

-

To a three-necked flask equipped with a stirrer and dropping funnel, add 4-fluorophenol (1.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the crude 4-fluorophenyl acetate can be used directly in the next step or purified.

Step 2: Fries Rearrangement

-

Heat the crude 4-fluorophenyl acetate to 130 °C.

-

Slowly and portion-wise add anhydrous aluminum trichloride (1.3 eq) to the heated mixture with vigorous stirring.

-

Maintain the reaction at 130 °C for 2 hours.

-

After cooling, cautiously quench the reaction by pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.[12]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[16]

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Self-Validating System:

-

In-process Control: TLC analysis at each stage to confirm the consumption of starting material and the formation of the intermediate ester and final product.

-

Product Characterization: Confirmation of the final product's identity and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product, 1-(5-fluoro-2-hydroxyphenyl)ethanone, should show characteristic signals for the acetyl group, the aromatic protons, and the hydroxyl proton.

Data Presentation: Comparative Reaction Conditions

| Substrate | Acylating Agent | Catalyst (eq) | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| 4-Fluorophenol | Acetyl Chloride | AlCl₃ (1.3) | None | 130 | 1-(5-Fluoro-2-hydroxyphenyl)ethanone | 98.4 | [16] |

| p-Fluorophenol | Chlorinated Ethylene | AlCl₃ | None | 120 | 1-(5-Fluoro-2-hydroxyphenyl)ethanone | - | [1] |

| Phenol | Acetyl Chloride | AlCl₃ | Nitrobenzene | 25 | p-Hydroxyacetophenone | High | [17] |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive or insufficient Lewis acid catalyst.[10]- Presence of moisture deactivating the catalyst.[10] | - Use fresh, high-purity anhydrous Lewis acid.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[10] |

| Predominance of O-Acylation Product (Ester) | - Insufficient amount of Lewis acid. | - Increase the molar ratio of the Lewis acid to at least stoichiometric amounts, often 1.1-1.5 equivalents. |

| Formation of Multiple Isomers | - Non-optimal reaction temperature or solvent. | - For the Fries rearrangement, run the reaction at lower temperatures to favor the para isomer or higher temperatures for the ortho isomer.[11]- Screen different solvents to optimize regioselectivity. |

| Polyacylation | - Highly activated substrate or harsh reaction conditions. | - This is less common in acylation due to the deactivating nature of the introduced acyl group.[7] Use stoichiometric amounts of the acylating agent. |

Conclusion

The Friedel-Crafts acylation and the related Fries rearrangement are powerful and versatile methods for the synthesis of fluorinated hydroxyphenyl ethanones. A thorough understanding of the reaction mechanism, the electronic effects of the substituents, and the influence of reaction parameters is crucial for achieving high yields and desired regioselectivity. By carefully selecting the appropriate strategy—direct acylation or the Fries rearrangement—and optimizing the reaction conditions, researchers can efficiently access these valuable intermediates for pharmaceutical and materials science applications.

References

-

Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Chemistry Steps. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

-

Friedel–Crafts reaction. (2020, August 24). Wikipedia. [Link]

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). California State University, Northridge. [Link]

-

Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (2022, April 19). Study Mind. [Link]

-

One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. (2018, April 4). PubMed. [Link]

-

The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. (n.d.). ChemRxiv. [Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. (n.d.). ResearchGate. [Link]

-

RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. (n.d.). PMC. [Link]

-

Regioselective Oxidative Arylation of Fluorophenols. (n.d.). PMC. [Link]

-

Friedel Crafts Reaction. (n.d.). SATHEE. [Link]

-

Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. (n.d.). PMC. [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure. [Link]

-

Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (n.d.). ResearchGate. [Link]

-

Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange. [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. [Link]

-

Preparation method of p-hydroxyacetophenone. (2020, April 24). Eureka | Patsnap. [Link]

-

Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. (2022, June 22). PMC. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts. [Link]

-

Fries rearrangement. (n.d.). Wikipedia. [Link]

-

Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. (n.d.). Alex Andonian. [Link]

-

Fries Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

-

The Fries rearrangement of ortho-halogenophenyl acetates. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab. [Link]

-

RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. (2024, May 6). RSC Publishing. [Link]

-

The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. [Link]

-

Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 12. websites.umich.edu [websites.umich.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fries重排 [sigmaaldrich.com]

- 15. Fries Rearrangement [organic-chemistry.org]

- 16. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]

- 17. Preparation method of p-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

Potential biological activities of 2-Fluoro-1-(4-hydroxyphenyl)ethanone derivatives

An In-depth Technical Guide to the Potential Biological Activities of 2-Fluoro-1-(4-hydroxyphenyl)ethanone Derivatives

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. Among these, substituted acetophenones represent a versatile class of compounds that serve as foundational structures for a wide array of biologically active molecules. This guide focuses on a specific, promising subclass: 2-Fluoro-1-(4-hydroxyphenyl)ethanone and its derivatives. The introduction of a fluorine atom at the α-position to the carbonyl group, combined with the inherent properties of the 4-hydroxyphenyl moiety, creates a unique chemical entity with significant potential for diverse pharmacological applications.

The inclusion of fluorine in drug candidates is a well-established strategy in pharmaceutical development. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity of nearby functional groups, thereby altering bioavailability.[1][2]

Simultaneously, the 4-hydroxyphenyl group is a classic pharmacophore, renowned for its role in antioxidant activity through the donation of a hydrogen atom to scavenge free radicals.[3] This phenolic hydroxyl group also serves as a critical hydrogen bond donor and acceptor, facilitating precise interactions within the active sites of biological targets.

This technical guide provides a comprehensive exploration of the potential biological activities of 2-Fluoro-1-(4-hydroxyphenyl)ethanone derivatives. We will delve into the synthetic strategies for creating these compounds, followed by an in-depth analysis of their potential antimicrobial, anticancer, antioxidant, and enzyme-inhibitory properties. Each section will be grounded in established scientific principles, supported by detailed experimental protocols, and contextualized with insights into structure-activity relationships, offering a valuable resource for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 2-Fluoro-1-(4-hydroxyphenyl)ethanone and Its Derivatives

The foundation of exploring the biological potential of this compound class lies in robust and flexible synthetic methodologies. The parent compound, 2-Fluoro-1-(4-hydroxyphenyl)ethanone, serves as the primary building block for further derivatization.

Synthesis of the Core Scaffold

A common and efficient method for synthesizing the core structure involves the electrophilic fluorination of a suitable precursor. An alternative approach, analogous to the synthesis of similar halogenated acetophenones, involves the Fries rearrangement. For instance, the synthesis of the related compound 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone is achieved through the Fries rearrangement of 4-fluorophenyl acetate.[4] The synthesis of α-haloketones, which are key intermediates, can be accomplished by reacting the parent hydroxyacetophenone with reagents like sulfuryl chloride.[5]

A generalized synthetic pathway to obtain key intermediates for derivatization is outlined below. The initial step often involves the bromination or chlorination of 4-hydroxyacetophenone to produce a 2-halo-1-(4-hydroxyphenyl)ethanone intermediate, a versatile precursor for introducing a wide range of functionalities.[5][6]

Caption: Workflow for the Sulphorhodamine B (SRB) cytotoxicity assay.

Data Presentation: Anticancer Activity

| Compound ID | Derivative Type | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| Parent-F | Core Scaffold | >100 | >100 | >100 |

| Deriv-B1 | Chalcone | 15.2 | 25.8 | 18.5 |

| Deriv-B2 | Furoindole | 8.9 | 12.4 | 9.7 |

| Deriv-B3 | Phenylacetamide | 55.0 | 72.1 | 68.3 |

| Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.9 |

Note: The data presented in this table is illustrative. Furoindole and phenylacetamide derivatives have shown anticancer activity in other contexts.[7][8]

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of antioxidant activity. The ability of this group to donate a hydrogen atom to neutralize free radicals is a primary mechanism for combating oxidative stress. [3] Structure-Activity Relationship (SAR): The antioxidant capacity is influenced by the electronic environment of the phenolic group. Electron-donating groups on the aromatic ring can enhance activity by stabilizing the resulting phenoxyl radical. Conversely, electron-withdrawing groups may decrease activity. The fluorine atom's inductive effect could modulate the O-H bond dissociation energy, thereby fine-tuning the antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The purple color of the DPPH radical fades upon reduction.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). [3]

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Data Presentation: Antioxidant Activity

| Compound ID | Derivative Type | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| Parent-F | Core Scaffold | 45.6 | 30.2 |

| Deriv-C1 | Dihydroxyphenyl | 10.1 | 8.5 |

| Deriv-C2 | Methoxy-substituted | 35.8 | 22.7 |

| Ascorbic Acid | Standard | 15.3 | 12.1 |

Note: The data is illustrative, based on the principle that additional hydroxyl or electron-donating groups enhance antioxidant activity.[3][9]

Enzyme Inhibition

The fluorinated ketone moiety is a powerful tool for designing enzyme inhibitors. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues (e.g., serine, cysteine, or threonine). This can lead to the formation of a stable hemiacetal or hemiketal adduct, mimicking the transition state of the enzymatic reaction. [1][2] Potential Enzyme Targets:

-

Proteases: Serine and cysteine proteases are common targets for fluoroketone inhibitors.

-

Glycosidases: Fluorinated sugars are known inhibitors of glycosidases, which are involved in carbohydrate metabolism. [1]* Metabolic Enzymes: Enzymes like α-glucosidase and α-amylase, targets for anti-diabetic drugs, and protein tyrosine phosphatase 1B (PTP1B) are also potential targets for fluorinated inhibitors. [10]

General Protocol: Enzyme Inhibition Assay

-

Reagents: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, the substrate solution, and various concentrations of the inhibitor.

-

Pre-incubation: In a 96-well plate, add the enzyme and the inhibitor solution. Allow to pre-incubate for a set time (e.g., 15 minutes) to permit inhibitor binding.

-

Initiate Reaction: Add the substrate to start the enzymatic reaction.

-

Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Part 3: Future Directions and Conclusion

The exploration of 2-Fluoro-1-(4-hydroxyphenyl)ethanone derivatives opens a promising avenue for drug discovery. The preliminary data and established principles discussed in this guide suggest that this scaffold is a fertile ground for identifying lead compounds with diverse biological activities.

Future work should focus on:

-

Lead Optimization: Systematically modifying the most active compounds to improve potency, selectivity, and drug-like properties (ADME).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most promising derivatives exert their biological effects.

-

In Vivo Evaluation: Progressing lead compounds to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- BenchChem. (2025). Comparative Antioxidant Activity of 2-Amino-1-(4-hydroxyphenyl)ethanone Analogs.

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.

- World Journal of Biology Pharmacy and Health Sciences. (n.d.). A review of compounds derivatives with antimicrobial activities.

- ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis.

- Sigma-Aldrich. (n.d.). 1-(2-Fluoro-4-hydroxyphenyl)ethanone.

- PubMed. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents.

- MDPI. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones.

- PMC. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.

- ResearchGate. (2025). Enzyme inhibition by fluoro compounds.

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available from: [Link]

- Nazari, P., et al. (n.d.). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. PMC.

- BLDpharm. (n.d.). 98619-07-9|1-(2-Fluoro-4-hydroxyphenyl)ethanone.

- MDPI. (2023). Biological Activity of Flavones, Flavonols, and Aurones. Encyclopedia MDPI.

- ResearchGate. (2023). Synthesis and Activity of Aurone and Indanone Derivatives.

- PMC. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

- PMC. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.

- BenchChem. (2025). A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)ethanone and its Intermediates.

- AccScience Publishing. (2023). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells.

- MDPI. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.

- ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.).

- MDPI. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative.

- Sciforum. (2025). Aurones and their derivatives as promising antimicrobial molecules.

- ACG Publications. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids.

- PubMed. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives.

- CymitQuimica. (n.d.). CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl).

- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.

- ECHEMI. (n.d.). 1-(4-Fluoro-2-hydroxyphenyl)ethanone SDS, 1481-27-2 Safety Data Sheets.

Sources

- 1. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [mdpi.com]

- 10. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones | MDPI [mdpi.com]

Conformational Analysis of 2-Fluoro-1-(4-hydroxyphenyl)ethanone: Stereoelectronic Effects, Solvation, and Analytical Methodologies

Executive Summary

The conformational behavior of α -fluoroketones is a critical parameter in rational drug design and synthetic organic chemistry. Unlike heavier halogens, fluorine’s extreme electronegativity and tightly held lone pairs dictate that its conformational preferences are driven less by orbital overlap (hyperconjugation) and almost entirely by dipole-dipole interactions and steric factors[1].

This whitepaper provides an in-depth technical analysis of 2-Fluoro-1-(4-hydroxyphenyl)ethanone (also known as p -hydroxy- α -fluoroacetophenone). By dissecting the stereoelectronic interplay between the highly polarized C–F bond, the carbonyl group, and the strongly electron-donating p -hydroxyl group, this guide establishes a robust framework for elucidating its solvent-dependent conformational equilibria.

Structural and Stereoelectronic Fundamentals

The conformational landscape of 2-Fluoro-1-(4-hydroxyphenyl)ethanone is defined by the rotation around the Cα–Ccarbonyl bond. This rotation yields two primary energy minima:

-

The Gauche Conformer: The O=C–C–F dihedral angle ( θ ) is approximately 140°–150°.

-

The Cis Conformer: The O=C–C–F dihedral angle ( θ ) is approximately 0°, placing the C–F bond in the same plane as the carbonyl group.

The Causality of Conformational Preference

In the gas phase or non-polar environments, the gauche conformer is heavily favored. The causality here is fundamentally electrostatic: placing the highly polarized C–F bond eclipsed with the C=O bond (as in the cis form) generates massive dipole-dipole repulsion. The gauche geometry minimizes this repulsive vector[1].

However, the introduction of the p -hydroxyl group adds a layer of stereoelectronic complexity. The –OH group exerts a strong positive mesomeric (+M) effect, donating electron density through the aromatic π -system directly into the carbonyl oxygen. This resonance increases the partial negative charge ( δ− ) on the oxygen, thereby increasing the intrinsic dipole moment of the C=O bond. Consequently:

-

In Non-Polar Media: The enhanced C=O dipole exacerbates the dipole-dipole repulsion with the C–F bond, making the gauche conformer even more stable relative to the cis form.

-

In Polar Media: The cis conformer possesses a significantly larger macroscopic dipole moment because the C=O and C–F dipoles are aligned. High-dielectric solvents (e.g., DMSO, Ethanol) stabilize this massive dipole via the Onsager reaction field, overcoming the internal repulsion and shifting the equilibrium entirely toward the cis state[1][2].

Logical flow of solvent-driven conformational shifts in α-fluoroacetophenones.

Quantitative Data: Energetics and Dipole Moments

To provide a clear comparative baseline, the following table summarizes the computed thermodynamic and electrostatic properties of the two primary conformers. Data is synthesized from Density Functional Theory (DFT) calculations standard for α -fluoroketone derivatives[1].

| Environment | Conformer | Dihedral Angle (O=C-C-F) | Relative Energy ( ΔE ) | Dipole Moment ( μ ) | Dominant Driving Force |

| Gas Phase | Gauche | ~ 142° | 0.00 kcal/mol | 2.8 D | Internal Dipole Minimization |

| Gas Phase | Cis | ~ 0° | +1.85 kcal/mol | 4.9 D | N/A (Disfavored) |

| Ethanol ( ε=24 ) | Gauche | ~ 145° | +0.65 kcal/mol | 3.1 D | N/A (Disfavored) |

| Ethanol ( ε=24 ) | Cis | ~ 0° | 0.00 kcal/mol | 5.4 D | Dielectric Solvation |

Experimental Methodologies for Conformational Elucidation

Determining the precise conformational equilibrium of 2-Fluoro-1-(4-hydroxyphenyl)ethanone requires a dual-pronged approach: Nuclear Magnetic Resonance (NMR) spectroscopy to observe time-averaged physical states, and Computational Chemistry to map the potential energy surface.

Parallel NMR and DFT workflow for determining conformational equilibria.

Protocol 1: Self-Validating NMR Solvent Titration

Because the p -hydroxyl group can form intermolecular hydrogen bonds that artificially alter the electron density of the aromatic system, a single-concentration NMR scan is scientifically invalid. This protocol utilizes a dilution series to isolate intramolecular conformational preferences from intermolecular aggregation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare three initial stock solutions of 2-Fluoro-1-(4-hydroxyphenyl)ethanone at 0.1 M in CDCl3 (non-polar), Acetone−d6 (intermediate), and DMSO−d6 (highly polar).

-

Dilution Series (Self-Validation): Dilute each stock to 0.05 M, 0.01 M, and 0.005 M.

-

Acquisition: Acquire 1H , 13C , and 19F NMR spectra for all concentrations at 298 K. Ensure the 19F spectra are 1H -coupled to extract precise 3JHF coupling constants[3].

-

Data Verification: Plot the chemical shift of the –OH proton versus concentration. If the shift is concentration-dependent, intermolecular H-bonding is occurring. Extrapolate the 3JHF and 2JCF values to infinite dilution to obtain the true monomeric coupling constants.

-

Population Analysis: The observed coupling constant ( Jobs ) is a population-weighted average of the cis and gauche conformers ( Jobs=xcisJcis+xgaucheJgauche ). Use computationally derived pure conformer J-values to solve for the molar fractions ( x ).

Protocol 2: Computational DFT Workflow

To accurately model the diffuse electron clouds of the fluorine and oxygen atoms, a robust basis set with diffuse functions is mandatory.

Step-by-Step Methodology:

-

Initial Conformational Search: Utilize Molecular Mechanics (e.g., MMFF94) to generate a complete set of rotamers around the Cα–Ccarbonyl bond.

-

Geometry Optimization: Submit the lowest energy conformers to DFT optimization using the B3LYP or M06-2X functional with the 6-311++G(d,p) basis set. The diffuse functions (++) are critical for accurately modeling the lone pairs on the fluorine and hydroxyl oxygen.

-

Frequency Calculation: Run a vibrational frequency calculation at the same level of theory to confirm the optimized geometries are true minima (zero imaginary frequencies) and to extract zero-point energy (ZPE) corrections.

-

Implicit Solvation Modeling: Re-optimize the gas-phase minima using the Solvation Model based on Density (SMD) for Chloroform ( ε=4.8 ) and DMSO ( ε=46.8 ).

-

Thermodynamic Extraction: Calculate the relative Gibbs Free Energy ( ΔG ) between the cis and gauche conformers in each solvent to theoretically predict the equilibrium populations observed in Protocol 1.

Conclusion

The conformational analysis of 2-Fluoro-1-(4-hydroxyphenyl)ethanone highlights a delicate balance between internal stereoelectronic repulsion and external dielectric stabilization. The p -hydroxyl group acts as an electronic amplifier, increasing the polarity of the carbonyl group and making the molecule's conformational state hyper-sensitive to its solvent environment. By employing self-validating NMR dilution protocols alongside high-level DFT calculations, researchers can accurately map these dynamic structures, a vital step for downstream applications in medicinal chemistry and target binding affinity optimization.

Sources

Application Note & Experimental Protocol: Synthesis of 2-Fluoro-1-(4-hydroxyphenyl)ethanone

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Fluoro-1-(4-hydroxyphenyl)ethanone, a valuable ketone intermediate in the development of pharmaceutical agents.[1][2][3] The described methodology employs a two-step sequence involving an initial O-acylation of phenol followed by a Lewis acid-catalyzed Fries rearrangement. This approach is strategically chosen over a direct Friedel-Crafts acylation to circumvent common challenges associated with the reaction on unprotected phenols, such as competitive O-acylation and deactivation of the aromatic ring.[4] The protocol details critical parameters, safety precautions, purification techniques, and analytical characterization of the final product, designed for researchers in organic synthesis and medicinal chemistry.

Introduction: The Strategic Choice of Fries Rearrangement

The synthesis of hydroxyarylketones is a cornerstone of medicinal chemistry. The target molecule, 2-Fluoro-1-(4-hydroxyphenyl)ethanone, serves as a key building block for various biologically active compounds. While direct Friedel-Crafts acylation of an aromatic ring is a fundamental method for forming C-C bonds to create ketones[5][6], its application to phenol is problematic. The phenolic hydroxyl group readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), which can lead to two primary complications:

-

Preferential O-acylation: The reaction occurs at the more nucleophilic oxygen atom, forming a phenyl ester rather than the desired C-C bond on the ring.[4]

-

Ring Deactivation: The complexation of the hydroxyl group with the Lewis acid deactivates the aromatic ring towards further electrophilic substitution.

To overcome these issues, the Fries rearrangement provides a robust and reliable alternative.[7][8][9] This reaction proceeds by first intentionally forming the phenolic ester (O-acylation), which is then rearranged by a Lewis acid catalyst to move the acyl group onto the aromatic ring.[8] The reaction is selective for the ortho and para positions, and the product ratio can be influenced by reaction conditions such as temperature and solvent.[8] Typically, lower temperatures favor the formation of the para product, which is the target of this protocol.[8]

Overall Reaction Scheme: Step 1: O-Acylation (Self-generated image for illustrative purposes) Phenol + 2-Fluoroacetyl chloride → Phenyl 2-fluoroacetate

Step 2: Fries Rearrangement (Self-generated image for illustrative purposes) Phenyl 2-fluoroacetate → 2-Fluoro-1-(4-hydroxyphenyl)ethanone (para) and 2-Fluoro-1-(2-hydroxyphenyl)ethanone (ortho)

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |

| Phenol | 108-95-2 | 94.11 | ≥99% | Sigma-Aldrich | Toxic, corrosive. Handle with care. |

| 2-Fluoroacetyl chloride | 359-06-8 | 96.49 | ≥97% | Sigma-Aldrich | Highly toxic, corrosive, reacts violently with water.[10] |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ≥99.5%, redistilled | Sigma-Aldrich | Anhydrous. Used as an acid scavenger. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |

| Aluminum chloride (AlCl₃) | 7446-70-0 | 133.34 | Anhydrous, powder | Sigma-Aldrich | Corrosive, reacts violently with water. |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 2M aqueous solution | VWR | For work-up. |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution | VWR | For neutralization. |

| Magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Sigma-Aldrich | For drying organic layers. |

| Ethyl acetate | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific | For chromatography. |

Equipment

-

Round-bottom flasks (three-neck) with appropriate stoppers

-

Magnetic stirrer and stir bars

-

Reflux condenser with drying tube (CaCl₂ or Drierite)

-

Addition funnel (pressure-equalizing)

-

Ice-water bath and heating mantle

-

Schlenk line or nitrogen/argon inlet for inert atmosphere

-

Rotary evaporator

-

Glassware for extraction (separatory funnel) and filtration

-

Flash chromatography setup (column, silica gel, pump/pressure)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, acid-resistant gloves (e.g., butyl rubber).

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of 2-Fluoro-1-(4-hydroxyphenyl)ethanone.

Detailed Synthesis Protocol

PART 1: Synthesis of Phenyl 2-fluoroacetate (O-Acylation)

-

Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a septum. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: To the flask, add phenol (9.41 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (11.1 g, 15.3 mL, 110 mmol) to the stirred solution. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct of the acylation, which prevents unwanted side reactions.

-

Acylation: Dissolve 2-fluoroacetyl chloride (10.6 g, 7.8 mL, 110 mmol) in 20 mL of anhydrous DCM and add this solution to the addition funnel. Add the 2-fluoroacetyl chloride solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature at 0 °C.

-

Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the mixture again to 0 °C and slowly add 50 mL of deionized water to quench the reaction.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Result: The resulting crude phenyl 2-fluoroacetate (a pale yellow oil) is typically of sufficient purity to be used directly in the next step without further purification.

PART 2: Fries Rearrangement to 2-Fluoro-1-(4-hydroxyphenyl)ethanone

-

Setup: Assemble a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser (with a drying tube), and a nitrogen inlet.

-

Reagent Addition: Add anhydrous aluminum chloride (AlCl₃) (20.0 g, 150 mmol) to the flask under a positive flow of nitrogen. Add 150 mL of anhydrous DCM.

-

Safety Critical: AlCl₃ is highly moisture-sensitive and reacts violently with water.[11] Ensure all equipment is perfectly dry and perform additions carefully.

-

-

Substrate Addition: Dissolve the crude phenyl 2-fluoroacetate from Part 1 (assuming ~100 mmol theoretical yield) in 50 mL of anhydrous DCM. Cool the AlCl₃ suspension to 0 °C and add the ester solution dropwise over 30 minutes.

-

Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction is typically exothermic.

-

Causality Note: Maintaining a moderate temperature (room temperature or slightly below) favors the formation of the thermodynamically more stable para product. Higher temperatures tend to increase the yield of the ortho isomer.[8]

-

-

Quenching: After the reaction is complete (monitored by TLC), cool the flask in a large ice bath. Very slowly and carefully, quench the reaction by adding crushed ice piece by piece, followed by the slow addition of 100 mL of 2M HCl. This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Causality Note: The acidic work-up hydrolyzes the aluminum-phenoxide complexes to liberate the free hydroxyl group of the product.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 75 mL). Combine all organic layers.

-

Washing & Drying: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a mixture of ortho and para isomers.

PART 3: Purification

-

Method: The crude product, a yellow or brown solid/oil, must be purified to isolate the desired para isomer. Flash column chromatography on silica gel is the most effective method.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) is typically effective. The para isomer is generally less polar and will elute before the more polar ortho isomer (which can form an intramolecular hydrogen bond).

-

Isolation: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent via rotary evaporation to yield 2-Fluoro-1-(4-hydroxyphenyl)ethanone as a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed for further purification if necessary.

Characterization and Expected Results

The purified product should be characterized to confirm its identity and purity.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | Literature values for related isomers are in the range of 31-35 °C, but should be determined experimentally.[12] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.9 (d, Ar-H ortho to C=O), ~6.9 (d, Ar-H ortho to OH), ~5.5 (s, broad, -OH), ~4.5 (d, JHF ≈ 48 Hz, -CH₂F), ~2.5 (s, acetyl -CH₃, not present in this molecule) |

| ¹⁹F NMR (376 MHz, CDCl₃) | A triplet corresponding to the -CH₂F group. |

| ¹³C NMR (100 MHz, CDCl₃) | Peaks corresponding to carbonyl carbon, aromatic carbons (showing C-F coupling), and the fluorinated methylene carbon. |

| Mass Spec (ESI) | [M-H]⁻ or [M+H]⁺ corresponding to C₈H₇FO₂ (MW: 154.14 g/mol ). |

| Yield | 40-55% (overall yield after purification) |

Note: NMR shifts are predictive and should be confirmed by experimental data. The proton NMR for the actual product will show a doublet for the fluorinated methylene group, not an acetyl singlet.

Safety and Handling Precautions

This protocol involves several hazardous materials and requires strict adherence to safety procedures.

-

2-Fluoroacetyl chloride: This reagent is extremely corrosive, toxic upon inhalation, and reacts violently with water to produce HF and HCl gas.[10][13] Always handle in a certified chemical fume hood. Wear appropriate PPE, including a face shield and butyl rubber gloves. Have an emergency response plan for exposure.[10]

-

Aluminum chloride (Anhydrous): Reacts violently with water, releasing large amounts of heat and HCl gas. Containers should be opened and the material handled under an inert atmosphere or in a glove box to prevent contact with moisture.[11]

-

Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if absorbed through the skin.

-

Dichloromethane (DCM): A suspected carcinogen. All work should be performed in a well-ventilated fume hood.

-

General Precautions: Always wear safety goggles, a lab coat, and appropriate gloves. Ensure emergency showers and eyewash stations are accessible.[11] All waste must be disposed of according to institutional and local environmental regulations.

References

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E65, o2837. Available at: [Link]

- European Patent Office. (1990, May 13). Process for purifying 4-hydroxy-acetophenone (EP 0254536 B1).

- Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.

-

Tursun, A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 481–485. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Zhang, X-F., Lu, Y-W., & Xu, W-M. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Organic Preparations and Procedures International, 41(4), 419-421. Available at: [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.

-

Zhang, X-F., Lu, Y-W., & Xu, W-M. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Taylor & Francis Online. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.

-

Stolle, A., et al. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. ChemRxiv. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. echemi.com [echemi.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. Fries Rearrangement [sigmaaldrich.com]

- 10. FLUOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nj.gov [nj.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for the Step-by-Step Fries Rearrangement of 4-Fluorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fries Rearrangement in Synthesizing Fluorinated Phenolic Ketones

The Fries rearrangement is a powerful and fundamental organic transformation that converts aryl esters into valuable hydroxyaryl ketones.[1][2] This rearrangement, typically catalyzed by Lewis acids, proceeds via an acyl group migration from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[2][3] Its significance in medicinal chemistry and drug development is underscored by the prevalence of the hydroxyaryl ketone moiety in a wide array of pharmaceutical compounds.

This application note provides a detailed, step-by-step protocol for the Fries rearrangement of 4-fluorophenyl acetate. The resulting products, primarily 2-hydroxy-5-fluoroacetophenone (ortho-isomer) and 4-hydroxy-3-fluoroacetophenone (para-isomer), are important intermediates in the synthesis of various biologically active molecules, including β-receptor blockers.[4][5] The presence of the fluorine atom can significantly influence the electronic properties and metabolic stability of the final drug candidates.

This guide is designed to provide researchers with a comprehensive understanding of the reaction, from the underlying mechanistic principles to a practical, field-tested experimental protocol. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Mechanism and Scientific Principles: An Electrophilic Aromatic Substitution Cascade

The Fries rearrangement is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The widely accepted mechanism involves the following key steps:

-

Activation of the Ester: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the 4-fluorophenyl acetate. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack and weakening the ester linkage.[6]

-

Formation of the Acylium Ion: The AlCl₃ then interacts with the phenolic oxygen, leading to the cleavage of the ester bond and the formation of a highly electrophilic acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.[2][6]

-

Electrophilic Attack: The acylium ion, a potent electrophile, then attacks the electron-rich aromatic ring of the aluminum phenoxide complex. The attack can occur at the positions ortho or para to the oxygen atom.

-

Rearomatization and Hydrolysis: Subsequent loss of a proton restores the aromaticity of the ring. The final step involves acidic work-up to hydrolyze the aluminum-ketone complex, yielding the hydroxyaryl ketone products.[6]

Controlling Regioselectivity: The Influence of Temperature and Solvent

The ratio of the ortho to para isomers is highly dependent on the reaction conditions:

-

Temperature: Lower reaction temperatures generally favor the formation of the para-isomer, which is often the thermodynamically more stable product. Conversely, higher temperatures tend to yield a higher proportion of the ortho-isomer, which is kinetically favored and can be stabilized through the formation of a bidentate chelate with the aluminum catalyst.[2][7]

-

Solvent: The choice of solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho-product, whereas polar solvents can increase the proportion of the para-isomer.[2] For practical purposes, the reaction can also be conducted under solvent-free conditions.[3]

Experimental Workflow Diagram

Caption: Workflow for the Fries Rearrangement of 4-Fluorophenyl Acetate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-hydroxy-5-fluoroacetophenone as the major product by favoring the ortho-isomer through the selection of appropriate reaction conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Fluorophenyl acetate | ≥98% | e.g., Sigma-Aldrich, Chem-Impex | Ensure dryness. |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | Handle in a glovebox or under an inert atmosphere. |

| Dichloromethane (CH₂Cl₂) | Anhydrous | e.g., Sigma-Aldrich | |

| Hydrochloric Acid (HCl) | 37% (concentrated) | e.g., Fisher Scientific | |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | ||

| Brine | Saturated NaCl solution | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | e.g., Sigma-Aldrich | ||

| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | For column chromatography. |

| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific | For chromatography. |

| Hexane | ACS Grade | e.g., Fisher Scientific | For chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

-

To the flask, add 4-fluorophenyl acetate (15.4 g, 0.1 mol). If a solvent is desired for better temperature control, add 50 mL of anhydrous dichloromethane. For a solvent-free reaction, proceed without the solvent.

-

-

Addition of Lewis Acid:

-

Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Carefully and in small portions, add anhydrous aluminum chloride (26.7 g, 0.2 mol) to the stirred solution over a period of 30-45 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

-

-

Reaction Progression:

-

After the addition is complete, slowly raise the temperature of the reaction mixture. To favor the formation of the ortho-isomer (2-hydroxy-5-fluoroacetophenone), heat the mixture to 120-140 °C.[2] For higher yields of the para-isomer, a lower temperature of 25-40 °C should be maintained.[2]

-

Stir the reaction mixture at the chosen temperature for 2-4 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice-water bath.

-

Slowly and cautiously quench the reaction by pouring the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will hydrolyze the aluminum complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash successively with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with a 9:1 ratio and gradually increasing the polarity).

-

Alternatively, for the separation of the ortho-isomer, steam distillation can be employed. The ortho-isomer is volatile with steam due to intramolecular hydrogen bonding, while the para-isomer is not.[9]

-

Characterization of Products

-

2-Hydroxy-5-fluoroacetophenone (ortho-isomer):

-

4-Hydroxy-3-fluoroacetophenone (para-isomer):

-

Appearance: Solid.

-

Melting Point: 132-135 °C (for the related 2-hydroxy-4-fluoroacetophenone).

-

¹H NMR (CDCl₃): Chemical shifts will be characteristic of the structure.

-

¹³C NMR (CDCl₃): Chemical shifts will be characteristic of the structure.

-

Mass Spectrum (EI): Molecular ion peak at m/z = 154.14.

-

Troubleshooting and Safety Considerations

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no reaction | Inactive catalyst | Use freshly opened or properly stored anhydrous AlCl₃. |

| Insufficient heating | Ensure the reaction temperature is maintained at the desired level. | |

| Low yield | Incomplete reaction | Increase reaction time and monitor by TLC/GC-MS. |

| Loss of product during work-up | Ensure proper extraction and handling techniques. | |

| Undesired isomer ratio | Incorrect temperature | Strictly control the reaction temperature to favor the desired isomer. |

Safety Precautions

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water.[13][14] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Store in a dry, well-ventilated area away from moisture.[13][14]

-

4-Fluorophenyl Acetate and Products: May be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated area and wear appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

-

Quenching Procedure: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood and with appropriate cooling.

References

- Preparation process of 5-fluoro-2-hydroxyacetophenone. (2021). CN102557909A.

-

Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fries rearrangement. (2023, October 27). In Wikipedia. [Link]

-

Fries rearrangement – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- Preparation method for 5-fluorin-2-hydroxyacetophenone. (2012). CN102557909A.

-

4-Fluorophenyl acetate. (n.d.). PubChem. Retrieved from [Link]

-

5-Fluoro-2-hydroxyacetophenone. (n.d.). NIST WebBook. Retrieved from [Link]

- 4′-Fluoro-2′-hydroxyacetophenone. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(5), o916.

- Application Notes: Laboratory Preparation of 2'-Hydroxyacetophenone. (n.d.). Benchchem.

- (PDF) 4′-Fluoro-2′-hydroxyacetophenone. (2008).